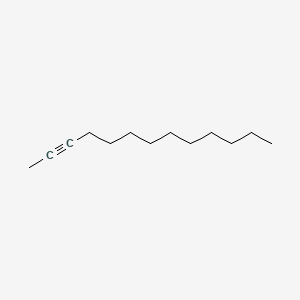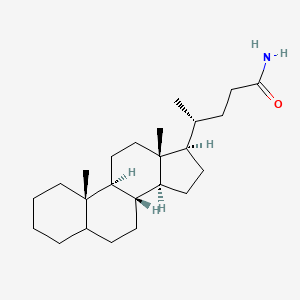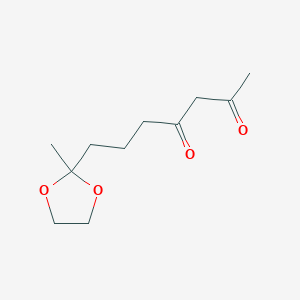
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This reaction is catalyzed by acids and can be carried out under anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as trifluoroperacetic acid, prepared by the hydrogen peroxide-urea method, is common in these processes .
化学反応の分析
Types of Reactions
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives .
科学的研究の応用
Chemistry
In chemistry, 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for carbonyl compounds during multi-step synthesis .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving dioxolane rings. It also serves as a model compound for studying the metabolism of similar structures in living organisms .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
Industrially, this compound is used in the production of polymers and as a solvent in various chemical processes .
作用機序
The mechanism of action of 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the heptane-2,4-dione moiety.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A compound with a similar dioxolane ring but different functional groups.
Uniqueness
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is unique due to its specific combination of the dioxolane ring and the heptane-2,4-dione moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
34956-71-3 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
7-(2-methyl-1,3-dioxolan-2-yl)heptane-2,4-dione |
InChI |
InChI=1S/C11H18O4/c1-9(12)8-10(13)4-3-5-11(2)14-6-7-15-11/h3-8H2,1-2H3 |
InChIキー |
FYFXUOJKJDMZJQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)CCCC1(OCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


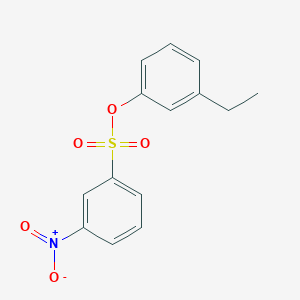

![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)
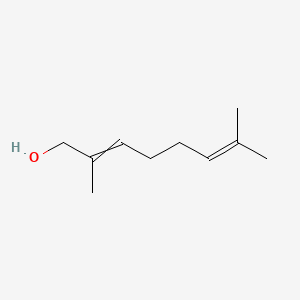
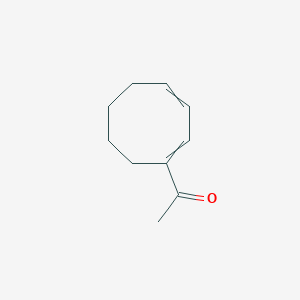
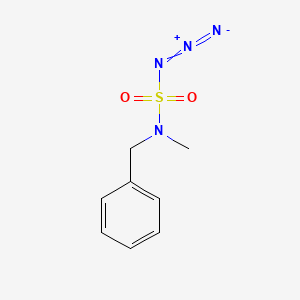
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
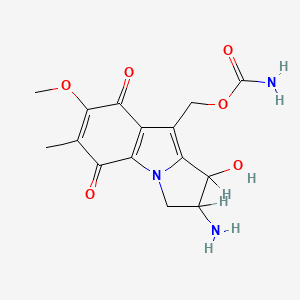
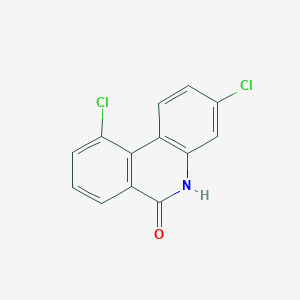
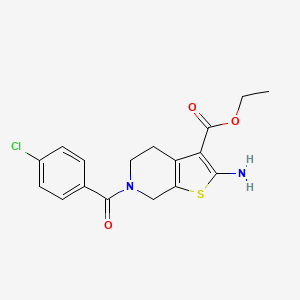
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
